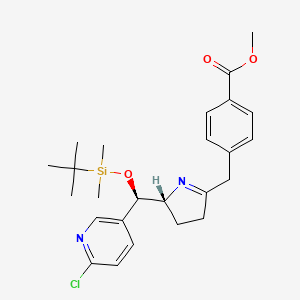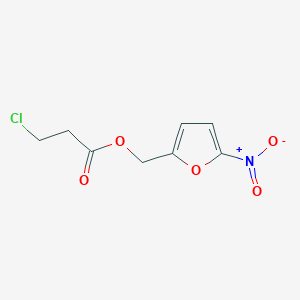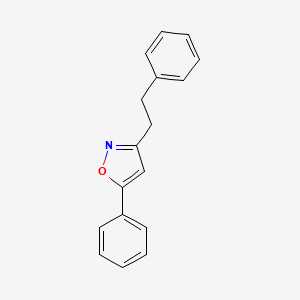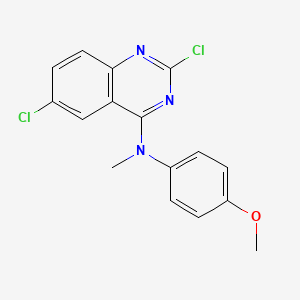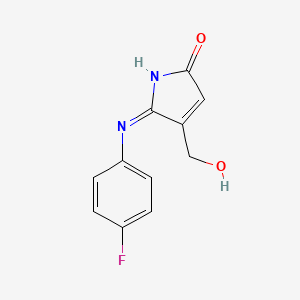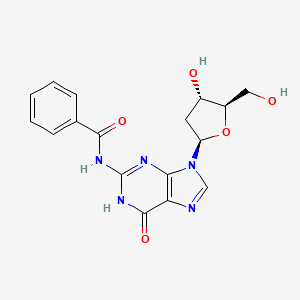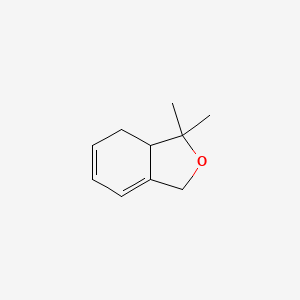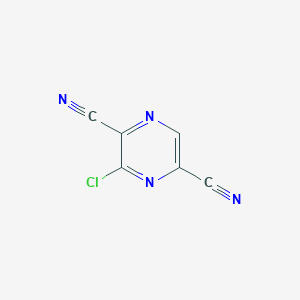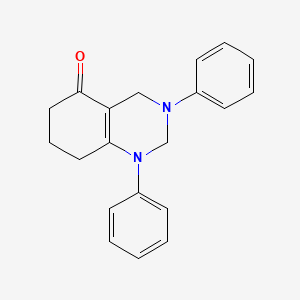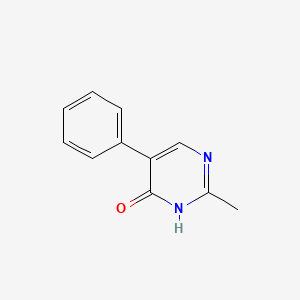![molecular formula C22H24N4O B12907673 1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol CAS No. 88300-32-7](/img/structure/B12907673.png)
1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound features a piperidine ring attached to a triazine core, with two p-tolyl groups enhancing its chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-tolyl hydrazine with a suitable diketone to form the triazine ring. This intermediate is then reacted with piperidin-3-ol under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Applications De Recherche Scientifique
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar chemical properties.
2,4,6-Tris(p-tolyl)-1,3,5-triazine: Another triazine derivative with multiple p-tolyl groups.
Piperidin-3-ol: The piperidine ring component of the compound.
Uniqueness
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol is unique due to its combination of a triazine core with a piperidine ring and p-tolyl groups This structure imparts specific chemical and biological properties that are not present in simpler triazine or piperidine derivatives
Propriétés
Numéro CAS |
88300-32-7 |
|---|---|
Formule moléculaire |
C22H24N4O |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol |
InChI |
InChI=1S/C22H24N4O/c1-15-5-9-17(10-6-15)20-21(18-11-7-16(2)8-12-18)24-25-22(23-20)26-13-3-4-19(27)14-26/h5-12,19,27H,3-4,13-14H2,1-2H3 |
Clé InChI |
RDVFSVDCKAGJID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCCC(C3)O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907595.png)
